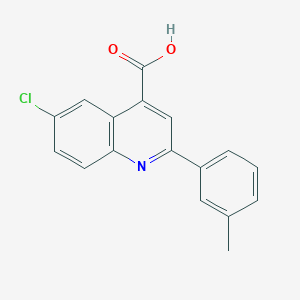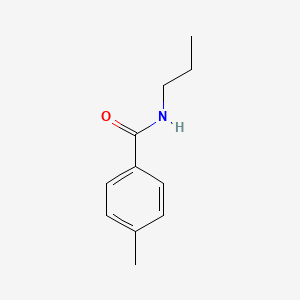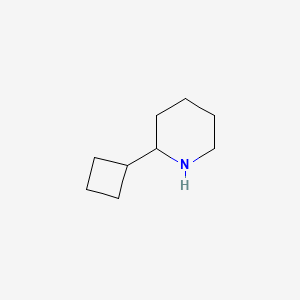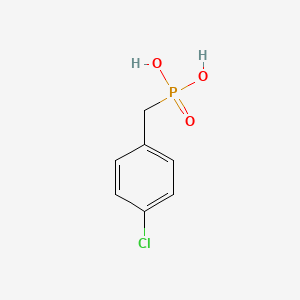
3-(3-甲基哌啶-1-基)丙酸
描述
3-(3-Methylpiperidin-1-yl)propanoic acid, also known as 3-MPPA, is a carboxylic acid derived from 3-methylpiperidine. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. 3-MPPA is a versatile intermediate and building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes and other organic compounds.
科学研究应用
生物技术生产和应用
生物产生的化学物质,如1,3-丙二醇,具有广泛的应用,突显了类似生物技术过程中3-(3-甲基哌啶-1-基)丙酸等化合物的潜力。Xiu和Zeng(2008)的评论讨论了生物产生的二醇的下游处理,在从塑料到溶剂等各行业中至关重要,展示了生物技术中高效回收和纯化过程的重要性(Xiu & Zeng, 2008)。
食品科学和风味化学
支链醛在各种食品的风味特性中起着重要作用,表明类似化合物如3-(3-甲基哌啶-1-基)丙酸在增强食品风味或食品保鲜方面的研究潜力。Smit,Engels和Smit(2009)审查了这些醛的产生和降解,提供了关于食品中代谢途径和影响因素对风味化合物形成的见解(Smit, Engels, & Smit, 2009)。
环境应用
在环境应用中使用羧酸,例如生物修复或作为生物降解材料的前体,暗示了类似3-(3-甲基哌啶-1-基)丙酸化合物的潜在应用领域。Jarboe,Royce和Liu(2013)讨论了羧酸对微生物生物催化剂的影响,这可能为各种羧酸的环境命运和处理选项提供见解,表明这些化合物的更广泛环境相关性(Jarboe, Royce, & Liu, 2013)。
生化分析
Biochemical Properties
3-(3-Methylpiperidin-1-yl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 3-(3-Methylpiperidin-1-yl)propanoic acid and proteases can influence the catalytic activity of these enzymes, potentially affecting protein degradation pathways. Additionally, this compound may interact with transport proteins, influencing the transport of molecules across cellular membranes .
Cellular Effects
The effects of 3-(3-Methylpiperidin-1-yl)propanoic acid on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Methylpiperidin-1-yl)propanoic acid may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, the compound can impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-(3-Methylpiperidin-1-yl)propanoic acid exerts its effects through binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of certain proteases, thereby affecting protein degradation. Additionally, 3-(3-Methylpiperidin-1-yl)propanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methylpiperidin-1-yl)propanoic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-(3-Methylpiperidin-1-yl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-Methylpiperidin-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-(3-Methylpiperidin-1-yl)propanoic acid may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .
Metabolic Pathways
3-(3-Methylpiperidin-1-yl)propanoic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These metabolic interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(3-Methylpiperidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters. Additionally, 3-(3-Methylpiperidin-1-yl)propanoic acid may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Methylpiperidin-1-yl)propanoic acid is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the activity and localization of 3-(3-Methylpiperidin-1-yl)propanoic acid within cells .
属性
IUPAC Name |
3-(3-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRINREEMVRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390329 | |
| Record name | 3-(3-methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858444-38-9 | |
| Record name | 3-(3-methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)

![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)


![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)
![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)



![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)


